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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Quin-C7, a

known antagonist of the N-Formyl Peptide Receptor 2 (FPR2/ALX). The information presented

herein is intended to assist researchers in evaluating the selectivity of Quin-C7 and its potential

for off-target effects.

Introduction to Quin-C7
Quin-C7 is a non-peptide small molecule that has been identified as an antagonist of the G

protein-coupled receptor (GPCR), N-Formyl Peptide Receptor 2 (FPR2), also known as FPRL1

or ALX. It is structurally derived from the FPR2 agonist, Quin-C1, with a hydroxyl substitution in

place of a methoxy group, a modification that inverts its pharmacological activity from agonism

to antagonism. Quin-C7 is utilized in research as a tool to probe the physiological and

pathological roles of FPR2, particularly in the context of inflammation.

Cross-Reactivity Profile of Quin-C7
The selectivity of a pharmacological tool is paramount for the accurate interpretation of

experimental results. While Quin-C7 has been characterized as a potent FPR2 antagonist, its

interaction with other receptors is a critical consideration.

Quantitative Analysis of Receptor Binding
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The following table summarizes the known binding affinities of Quin-C7 for various receptors.

The data is compiled from competitive radioligand binding assays.

Receptor
Ligand
Displaced

Ki (μM)
Selectivity vs.
FPR2

Reference

FPR2/FPRL1 [125I]WKYMVm 6.7 - [1]

FPR1 [3H]fMLF >100 >14.9-fold [1]

Note: A higher Ki value indicates lower binding affinity. The selectivity is calculated as the ratio

of Ki(Other Receptor) / Ki(FPR2). Data for other receptors such as C5aR and CXCR is not

currently available in the public domain.

Signaling Pathway of FPR2 Antagonism
Quin-C7 exerts its antagonistic effect by binding to FPR2 and preventing the downstream

signaling cascade typically initiated by FPR2 agonists. This includes the inhibition of calcium

mobilization, a key event in many cellular responses mediated by this receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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